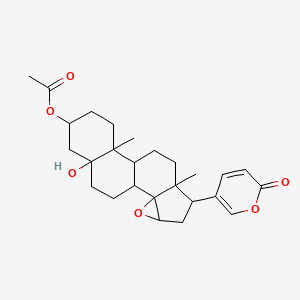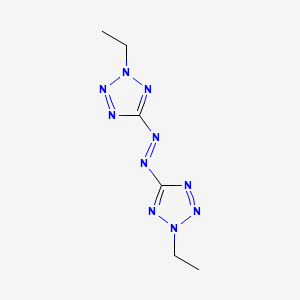
2H-Tetrazole,5'-azobis[2-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Tetrazole,5’-azobis[2-ethyl-] is a nitrogen-rich heterocyclic compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound is part of the tetrazole family, which is known for its stability and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazole,5’-azobis[2-ethyl-] typically involves the reaction of nitriles with sodium azide in the presence of catalysts such as zinc salts . This reaction proceeds readily in water, making it an environmentally friendly process. Other methods include the use of triethyl orthoformate and sodium azide, as well as alcohols and aldehydes .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs microwave-assisted synthesis, which allows for the conversion of nitriles into tetrazoles in a more efficient manner . This method is advantageous due to its shorter reaction times and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
2H-Tetrazole,5’-azobis[2-ethyl-] undergoes various types of chemical reactions, including:
Oxidation: Reacts with strong oxidizers to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to yield reduced tetrazole derivatives.
Substitution: Participates in substitution reactions, particularly at the nitrogen atoms, to form various substituted tetrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various catalysts such as zinc salts and iodine . Reaction conditions often involve aqueous environments or the use of organic solvents like acetonitrile.
Major Products Formed
The major products formed from these reactions are typically substituted tetrazoles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2H-Tetrazole,5’-azobis[2-ethyl-] has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2H-Tetrazole,5’-azobis[2-ethyl-] involves its ability to stabilize negative charges through electron delocalization. This property makes it an effective ligand in coordination chemistry and a useful bioisostere in medicinal chemistry . The compound interacts with molecular targets through hydrogen bonding and electrostatic interactions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1H-Tetrazole: Another member of the tetrazole family, known for its use in pharmaceuticals and coordination chemistry.
5-Substituted Tetrazoles: These compounds are widely used as bioisosteres for carboxylic acids and have applications in drug design.
Uniqueness
2H-Tetrazole,5’-azobis[2-ethyl-] is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its stability under different conditions make it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
74999-25-0 |
|---|---|
Fórmula molecular |
C6H10N10 |
Peso molecular |
222.21 g/mol |
Nombre IUPAC |
(E)-bis(2-ethyltetrazol-5-yl)diazene |
InChI |
InChI=1S/C6H10N10/c1-3-15-11-5(9-13-15)7-8-6-10-14-16(4-2)12-6/h3-4H2,1-2H3/b8-7+ |
Clave InChI |
MNHJSIZTXHAUIC-BQYQJAHWSA-N |
SMILES isomérico |
CCN1N=C(N=N1)/N=N/C2=NN(N=N2)CC |
SMILES canónico |
CCN1N=C(N=N1)N=NC2=NN(N=N2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1',2',10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3'-diaziridin]-17-ol](/img/structure/B14168871.png)
![3-[2-(1H-indol-3-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B14168878.png)
![N'-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide](/img/structure/B14168881.png)
![N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline](/img/structure/B14168885.png)
![1-[(6-Aminopyridin-3-Yl)methyl]-3-[4-(Phenylsulfonyl)phenyl]urea](/img/structure/B14168888.png)
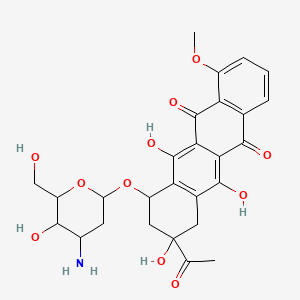
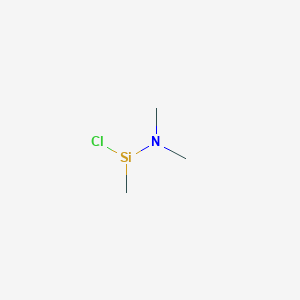
![3-(4-Chloro-3-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14168915.png)
![2,4-dichloro-N-{4-chloro-2-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}benzamide](/img/structure/B14168923.png)

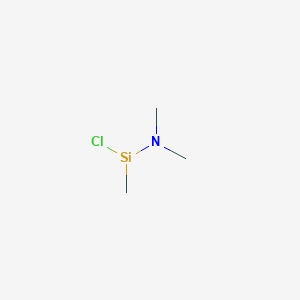
![1-[3-Amino-6-(furan-2-yl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B14168929.png)
